Oroidin

Beschreibung

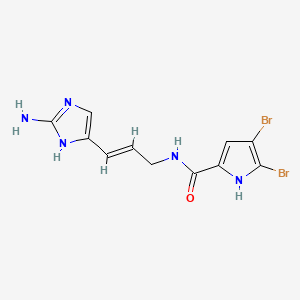

Structure

3D Structure

Eigenschaften

CAS-Nummer |

34649-22-4 |

|---|---|

Molekularformel |

C11H11Br2N5O |

Molekulargewicht |

389.05 g/mol |

IUPAC-Name |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+ |

InChI-Schlüssel |

QKJAXHBFQSBDAR-OWOJBTEDSA-N |

SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |

Isomerische SMILES |

C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N |

Kanonische SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |

Synonyme |

7-(15)N-oroidin oroidin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Oroidin from Agelas Sponges: A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroidin, a bromopyrrole alkaloid first discovered in marine sponges of the genus Agelas, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of this compound's natural sources, detailed methodologies for its isolation and purification from Agelas sponges, and a summary of its key quantitative and spectroscopic data. Furthermore, this document outlines the current understanding of this compound's mechanism of action, particularly its role as an inhibitor of bacterial biofilm formation. Experimental protocols are detailed to enable replication, and quantitative data are presented in tabular format for clarity. Visual diagrams generated using the DOT language illustrate the isolation workflow and the proposed mechanism of antibacterial action, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and marine biotechnology.

Introduction to this compound

This compound is a secondary metabolite belonging to the pyrrole-2-aminoimidazole (P-2-AI) class of marine alkaloids.[1] First isolated in 1971 from the Mediterranean sponge Agelas oroides, it serves as a chemical defense mechanism for the sponge against predators and pathogens.[1][2] Its unique chemical structure, featuring a dibrominated pyrrole head and an aminoimidazole tail connected by a flexible linker, is the basis for a wide array of structurally related compounds also found in Agelas sponges.[2] The significant biological activities of this compound, including antibacterial, antifungal, antibiofilm, and cytotoxic properties, make it a promising candidate for drug development.[1][3] Notably, its ability to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics, has opened new avenues for combating persistent infections.[1][4]

Natural Sources of this compound

This compound and its derivatives are predominantly found in marine sponges of the genus Agelas.[1][2] This genus is widely distributed in tropical and subtropical waters, including the Caribbean Sea, the Mediterranean Sea, and the Indo-Pacific region.[2][5] While Agelas oroides was the first identified source, numerous other Agelas species have since been found to produce this compound and a diverse family of related bromopyrrole alkaloids.

Table 1: Agelas Species Known to Produce this compound and Related Alkaloids

| Agelas Species | Geographic Location of Collection | Key this compound-Related Compounds Isolated | Reference(s) |

| Agelas oroides | Mediterranean Sea (Bay of Naples, Israeli Coast) | This compound, Hymenidin, Clathrodin | [2][4] |

| Agelas nakamurai | Okinawa, Indonesia | Mukanadins, Tauroacidins | [2] |

| Agelas conifera | Caribbean Sea | This compound, Sceptrin | [6] |

| Agelas clathrodes | Caribbean Sea (Desecheo Island) | Clathrodin | [2] |

| Agelas dispar | Caribbean Sea (Little San Salvador Island) | Dispacamides A-D | [4] |

| Agelas kosrae | Kosrae Island, Micronesia | Dioxysceptrin, Ageleste C | [1] |

| Agelas mauritiana | Enewetak Atoll, South China Sea | Midpacamide, 5-debromomidpacamide | [2] |

Isolation and Purification of this compound from Agelas Sponges

The isolation of this compound from Agelas sponges is typically achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. Bioassay-guided fractionation is often employed to track the active compounds throughout the purification process.

General Experimental Protocol

The following protocol is a synthesized methodology based on various published procedures for the isolation of this compound and related bromopyrrole alkaloids.

3.1.1. Sample Collection and Preparation

-

Collect sponge specimens (e.g., Agelas oroides) by hand using SCUBA at depths ranging from 15 to 50 meters.[5]

-

Immediately after collection, freeze the sponge material at -20°C to preserve the chemical integrity of the secondary metabolites.

-

Prior to extraction, thaw and chop the sponge material into small pieces.

3.1.2. Extraction

-

Macerate the chopped sponge material (e.g., 1 kg wet weight) in methanol (MeOH) or a mixture of ethanol (EtOH) and MeOH (1:1) at room temperature for 24-48 hours.[7] Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the solvent extracts and evaporate under reduced pressure using a rotary evaporator to obtain a crude aqueous suspension.

3.1.3. Solvent Partitioning

-

Suspend the crude extract in water and perform a liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).[1][7]

-

The majority of bromopyrrole alkaloids, including this compound, are typically found in the more polar fractions (EtOAc and n-BuOH).

-

Evaporate the solvent from each fraction to yield the respective crude fractions.

3.1.4. Chromatographic Purification

-

Step 1: Reversed-Phase Flash Chromatography: Subject the bioactive fraction (e.g., the n-BuOH fraction) to C18 reversed-phase flash chromatography.[1] Elute with a stepwise gradient of decreasingly polar solvents, such as a water-methanol gradient (e.g., 100:0 to 0:100 H₂O:MeOH).[1] Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 2: Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.[7] This step is effective for separating compounds based on their molecular size and removing pigments and other impurities.

-

Step 3: High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by one or more rounds of reversed-phase HPLC.

-

Semi-preparative HPLC: Use a C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size) with a gradient elution system, for instance, a water-acetonitrile (H₂O:MeCN) gradient containing 0.1% trifluoroacetic acid (TFA).[1]

-

Analytical HPLC: Assess the purity of the isolated this compound using an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a similar gradient system.[1]

-

Quantitative Data

The yield of this compound and its derivatives can vary significantly depending on the Agelas species, geographical location, and the specific isolation protocol employed. The following table summarizes reported yields from various studies.

Table 2: Reported Yields of this compound and Related Bromopyrrole Alkaloids from Agelas Sponges

| Compound | Agelas Species | Starting Material (Wet Weight) | Yield (mg) | Yield (% of Wet Weight) | Reference(s) |

| 2-bromokeramadine | Agelas sp. | 3.9 kg | 0.2 | 0.0000051% | [8] |

| 2-bromo-9,10-dihydrokeramadine | Agelas sp. | 3.9 kg | 6.2 | 0.00016% | [8] |

| Tauroacidin C | Agelas sp. | 3.9 kg | 1.3 | 0.000033% | [8] |

| Mukanadin G | Agelas sp. | 3.9 kg | 20.3 | 0.00052% | [8] |

| Agelamadin A | Agelas sp. | 3.9 kg | 1.5 | 0.000038% | [6] |

| This compound | Agelas oroides (farmed) | Not specified | 70.3% of total metabolites | Not specified | [9] |

| This compound | Agelas oroides (wild) | Not specified | 80.4% of total metabolites | Not specified | [9] |

Characterization of this compound

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) is a key diagnostic feature.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁Br₂N₅O |

| Molecular Weight | 389.04 g/mol |

| HR-ESI-MS [M+H]⁺ | m/z 389.9406 (calculated for C₁₁H₁₂Br₂N₅O⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for the complete structural elucidation of this compound.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 2 | 123.0 | 6.85 (d, 2.0) |

| 3 | 114.5 | 7.25 (d, 2.0) |

| 4 | 97.2 | - |

| 5 | 121.5 | - |

| 6 | 160.5 | - |

| 7 | 38.5 | 3.95 (t, 6.0) |

| 8 | 118.0 | 6.10 (dt, 16.0, 6.0) |

| 9 | 122.5 | 6.30 (d, 16.0) |

| 11 | 110.0 | 6.50 (s) |

| 12 | 145.0 | - |

| 13 | 135.0 | - |

| NH (pyrrole) | - | 12.5 (br s) |

| NH (amide) | - | 8.50 (t, 6.0) |

| NH₂ (imidazole) | - | 7.0 (br s) |

| NH (imidazole) | - | 11.5 (br s) |

Note: Chemical shifts are referenced to the residual solvent signal. Data synthesized from available literature.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its antibacterial and antibiofilm properties being particularly well-studied.

Antibacterial and Antibiofilm Activity

This compound has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa.[10][11] A key aspect of its antibacterial action is the inhibition of biofilm formation.[4][11] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.

Mechanism of Action

The antibiofilm activity of this compound is believed to be multifactorial, primarily involving the disruption of quorum sensing and direct damage to the bacterial cell envelope.

-

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the formation of biofilms and the production of virulence factors. This compound has been shown to interfere with QS signaling in Pseudomonas aeruginosa, leading to a reduction in the production of key virulence factors such as pyocyanin, elastase, and rhamnolipids, all of which are important for biofilm development.[1][8]

-

Cell Membrane and Cell Wall Disruption: Studies have indicated that this compound can compromise the integrity of the bacterial cell membrane and cell wall.[12] This disruption leads to increased permeability, leakage of intracellular components, and ultimately, inhibition of bacterial growth and biofilm formation.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Agelas sponges.

Proposed Mechanism of this compound's Antibiofilm Action

Caption: this compound's dual mechanism of inhibiting bacterial biofilm formation.

Conclusion

This compound, a prominent member of the bromopyrrole alkaloids from Agelas sponges, continues to be a molecule of significant interest in the field of marine natural products and drug discovery. Its potent antibacterial and, particularly, its antibiofilm activities, position it as a valuable lead compound for the development of novel therapeutics to combat antibiotic-resistant infections. This technical guide provides a consolidated resource for researchers, offering detailed protocols for its isolation, comprehensive quantitative and spectroscopic data for its characterization, and an overview of its mechanism of action. Further research into the specific molecular targets of this compound and the optimization of its structure through medicinal chemistry approaches will be crucial in harnessing its full therapeutic potential.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quorum Sensing Inhibitory Activities of Oridonin in Pseudomonas Aeruginosa | E3S Web of Conferences [e3s-conferences.org]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of the marine alkaloids, clathrodin and this compound, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Oroidin's Mechanism of Action in Cancer Cell Lines: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a concise overview of the current understanding of the mechanism of action of oroidin, a pyrrole alkaloid derived from marine sponges of the genus Agelas, in cancer cell lines. It is important to note that research into the specific molecular mechanisms of this compound in oncology is still in its early stages. Much of the available literature focuses on the synthesis of this compound analogs with improved cytotoxic activity. Consequently, a comprehensive, in-depth guide on the core signaling pathways modulated by the parent compound, this compound, is limited by the scarcity of detailed mechanistic studies. This document summarizes the available quantitative data, outlines likely experimental approaches based on related research, and provides a logical framework for the preliminary assessment of natural products like this compound in cancer research.

Cytotoxicity of this compound in Cancer Cell Lines

This compound itself has demonstrated generally poor to moderate cytotoxic activity against a panel of human cancer cell lines. The 50% growth inhibition concentration (GI50) values from initial screenings are presented in Table 1.

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast Cancer | 42[1] |

| A2780 | Ovarian Cancer | 24[1] |

| HT29 | Colon Cancer | > 50[1] |

| SW480 | Colon Cancer | > 50[1] |

| H460 | Lung Cancer | > 50[1] |

| A431 | Skin Cancer | > 50[1] |

| Du145 | Prostate Cancer | > 50[1] |

| BE2-C | Neuroblastoma | > 50[1] |

| SJ-G2 | Glioblastoma | > 50[1] |

| MIA | Pancreatic Cancer | > 50[1] |

| SMA | Spinal Muscular Atrophy | > 50[1] |

| U87 | Glioblastoma | > 50[1] |

Table 1: Summary of the 50% growth inhibition concentration (GI50) of this compound in various human cancer cell lines.[1]

It is noteworthy that synthetic derivatives of this compound have been developed that exhibit significantly more potent anticancer activity, with some analogs showing GI50 values of less than 5 µM in cell lines such as HT29 (colon), SW480 (colon), MCF-7 (breast), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), and MIA (pancreas).[1]

Preliminary Insights into the Mechanism of Action

While detailed signaling pathway analysis for this compound is not extensively available in the reviewed literature, preliminary studies on its more active synthetic analogs suggest that the induction of apoptosis is a potential mechanism of action.

Induction of Apoptosis

Flow cytometry analysis of cancer cells treated with cytotoxic this compound analogs has indicated an apoptotic effect. This is typically characterized by the exposure of phosphatidylserine on the outer leaflet of the plasma membrane and the fragmentation of nuclear DNA, leading to an increase in the sub-G1 cell population. However, the specific intrinsic or extrinsic apoptotic pathways, including the involvement of caspases or Bcl-2 family proteins, have not been clearly elucidated for the parent this compound compound.

Due to the limited specific data on this compound's mechanism of action, a detailed signaling pathway diagram cannot be constructed. However, a logical workflow for the initial screening and investigation of a natural product like this compound is presented below.

Putative Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or its analogs) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the GI50 value is calculated.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the GI50 value for a specified time.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound, in its natural form, is a marine alkaloid with limited cytotoxic effects on a broad range of cancer cell lines. While synthetic analogs of this compound have shown enhanced anticancer activity, detailed mechanistic studies to elucidate the specific signaling pathways modulated by this compound are lacking. Preliminary evidence suggests that apoptosis may be a mode of action for some of its more potent derivatives.

To fully understand the therapeutic potential of this compound and its analogs, future research should focus on:

-

Comprehensive Mekanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound and its active derivatives. This would involve detailed analyses of key regulators of apoptosis, cell cycle progression, and metastasis.

-

In Vivo Efficacy: Evaluating the antitumor activity of promising this compound analogs in preclinical animal models to assess their therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Continued investigation into the chemical modifications of the this compound scaffold to improve potency and selectivity for cancer cells.

References

The Biological Activity of Oroidin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Agelas are a prolific source of structurally unique and biologically active secondary metabolites. Among these, the pyrrole-2-aminoimidazole alkaloid oroidin has emerged as a crucial scaffold in medicinal chemistry. This compound and its diverse synthetic and naturally occurring derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, biofilm inhibitory, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound and its analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The primary mechanism of their antimicrobial action is believed to be the disruption of the bacterial cell membrane.[1][2] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| This compound | Staphylococcus aureus | >50 | [3] |

| Enterococcus faecalis | >50 | [3] | |

| Escherichia coli | >50 | [3] | |

| Candida albicans | >50 | [3] | |

| 4-phenyl-2-aminoimidazole 6h | S. aureus | 12.5 | [3][4] |

| E. faecalis | 12.5 | [3][4] | |

| E. coli | 50 | [3][4] | |

| 5-trifluoromethoxy-indole derivative 6g | S. aureus | 25 | [3] |

| E. faecalis | 25 | [3] | |

| E. coli | 25 | [3] | |

| C. albicans | 50 | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6][7]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Stock solution of the test compound (dissolved in a suitable solvent like DMSO)

-

Sterile diluent (e.g., broth or saline)

-

Multichannel pipette

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to all wells. Then, 100 µL of the 2x final concentration of the test compound is added to the first column of wells. After mixing, 100 µL is transferred to the second column, and this process is repeated across the plate to create a concentration gradient. 100 µL from the last dilution column is discarded.

-

Inoculum Preparation: The microbial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Each well (except for a sterility control) is inoculated with a specific volume of the standardized microbial suspension (e.g., 100 µL), resulting in a final volume of 200 µL per well and a 1:2 dilution of the compound concentrations. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, often assessed by visual inspection or by measuring the optical density (OD) with a microplate reader.

II. Biofilm Inhibition and Dispersion

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound and its analogues have been identified as potent inhibitors of biofilm formation and are also capable of dispersing pre-formed biofilms.[8][9][10][11] This activity is particularly significant for tackling chronic and persistent infections. The mechanism of biofilm inhibition is thought to involve targeting response regulator proteins, such as BfmR.[1]

Quantitative Biofilm Inhibition Data

The following table presents the biofilm inhibitory activity of selected this compound derivatives, often reported as the concentration required to inhibit 50% of biofilm formation (MBIC50).

| Compound/Derivative | Microorganism | MBIC50 (µM) | Reference |

| 5-(trifluoromethoxy)indole-based analogue 4b | Methicillin-resistant Staphylococcus aureus (MRSA) | 20 | |

| Streptococcus mutans | 20 | ||

| This compound | Pseudomonas aeruginosa PAO1 | 190 | [12] |

| Pseudomonas aeruginosa PA14 | 166 | [12] | |

| Dihydrosventrin | Pseudomonas aeruginosa PAO1 | 52 | [12] |

| Pseudomonas aeruginosa PA14 | 111 | [12] |

Experimental Protocol: Crystal Violet Biofilm Assay

The crystal violet assay is a common method to quantify the total biomass of a biofilm.[13][14][15][16]

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

0.1% (w/v) crystal violet solution

-

Phosphate-buffered saline (PBS)

-

30% (v/v) acetic acid or ethanol for solubilization

-

Microplate reader

Procedure:

-

Biofilm Formation: Bacterial cultures are grown in the wells of a 96-well plate in the presence of varying concentrations of the test compound. The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with PBS.

-

Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.

-

Washing: Excess crystal violet is removed by washing the wells with water.

-

Solubilization: The bound crystal violet is solubilized by adding a solvent such as 30% acetic acid or ethanol to each well and incubating for 10-15 minutes.

-

Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 550-590 nm. The absorbance is proportional to the amount of biofilm.

III. Anticancer Activity

A growing body of evidence highlights the potent anticancer activities of this compound derivatives, particularly those based on the oridonin scaffold. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) through the modulation of multiple signaling pathways.[17][18][19]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected oridonin derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin Derivative 5 | HCT-116 (Colon) | 0.16 | [19] |

| Oridonin Derivative 9 | BEL-7402 (Liver) | 0.50 | [17] |

| Oridonin Derivative 20 | PLC/PRF/5 (Liver) | 0.78 | [18] |

| HepG2 (Liver) | 1.36 | [18] | |

| Oridonin | PLC/PRF/5 (Liver) | 7.41 | [18] |

| HepG2 (Liver) | 8.12 | [18] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][20][21][22]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.

IV. Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its derivatives are a consequence of their interaction with multiple cellular targets and signaling pathways.

Anticancer Signaling Pathways

Oridonin and its derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][17][19][23] These include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, as well as the p53 tumor suppressor pathway.

Caption: Anticancer signaling pathways modulated by this compound derivatives.

Antimicrobial and Antibiofilm Mechanisms

The antibacterial and antibiofilm activities of this compound derivatives are primarily attributed to their ability to disrupt bacterial cell membranes and interfere with key regulatory systems.

Caption: Mechanisms of antimicrobial and antibiofilm action of this compound derivatives.

V. Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of marine natural products with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of new antimicrobial, antibiofilm, and anticancer agents. Further research is warranted to elucidate the precise molecular targets and mechanisms of action of these compounds, which will facilitate the design of more potent and selective derivatives. The detailed experimental protocols and summary of quantitative data provided in this guide are intended to support and accelerate these future research and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole this compound analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and screening of an this compound library against Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Crystal violet assay [bio-protocol.org]

- 14. Crystal violet biomass assays [bio-protocol.org]

- 15. static.igem.org [static.igem.org]

- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oridonin derivatives as potential anticancer drug candidates triggering apoptosis through mitochondrial pathway in the liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 20. researchhub.com [researchhub.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. mdpi.com [mdpi.com]

Oroidin: A Pivotal Precursor in the Biosynthesis of Marine Pyrrole-Imidazole Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the order Agelasida are prolific producers of a diverse family of nitrogen-rich secondary metabolites known as pyrrole-imidazole alkaloids (PIAs). At the heart of this intricate chemical diversity lies oroidin, a relatively simple bromopyrrole alkaloid first isolated from the sponge Agelas oroides[1][2]. This compound's significance extends far beyond its own biological activities; it serves as a crucial biosynthetic precursor to a vast array of more complex and often more potent marine alkaloids[1][3][4]. This technical guide provides a comprehensive overview of this compound's role as a molecular scaffold, detailing its biosynthesis, its transformation into other key marine alkaloids, and the experimental methodologies employed in its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this natural product family for therapeutic innovation.

The Biosynthesis of this compound: From Amino Acids to a Key Marine Alkaloid

The biosynthesis of this compound is a foundational process for the entire class of pyrrole-imidazole alkaloids. Experimental evidence from radiolabeling studies suggests that the molecular skeleton of this compound is derived from amino acid precursors[5][6][7]. Specifically, proline has been identified as the precursor for the 4,5-dibromopyrrole-2-carboxamide moiety, while lysine is proposed to be the precursor for the 2-aminoimidazole portion of the molecule[5][6].

The proposed biosynthetic pathway initiates with these fundamental building blocks and proceeds through a series of enzymatic transformations to yield the final this compound structure. While the precise enzymatic machinery is still under investigation, the pathway highlights nature's efficiency in constructing complex molecular architectures from simple starting materials.

This compound as a Precursor to Dimeric and Polycyclic Alkaloids

The true significance of this compound in marine natural product chemistry lies in its role as a versatile precursor to a wide range of more complex alkaloids. Through dimerization and further oxidative cyclizations, this compound gives rise to intricate molecular architectures with potent biological activities[3][8]. Key examples of this compound-derived alkaloids include hymenidin, clathrodin, sceptrin, ageliferin, and massadine.

Hymenidin and Clathrodin: Variations on the this compound Theme

Hymenidin and clathrodin are close structural analogues of this compound, differing only in the degree of bromination on the pyrrole ring. Hymenidin possesses one bromine atom, while clathrodin is devoid of bromine[9][10]. It is hypothesized that these compounds share a common biosynthetic pathway with this compound, with variations in the halogenation steps.

Sceptrin and Ageliferin: Dimerization of this compound Derivatives

Sceptrin and ageliferin are dimeric alkaloids believed to be formed through the cycloaddition of this compound or hymenidin monomers[8][11][12]. The formation of sceptrin is proposed to occur via a [2+2] cycloaddition, while ageliferin is thought to arise from a [4+2] cycloaddition[12][13][14]. These dimerization events dramatically increase the structural complexity and often enhance the biological activity of the resulting molecules.

Massadine and Other Complex Alkaloids

Further intramolecular rearrangements and cyclizations of dimeric precursors like ageliferin can lead to even more complex, polycyclic alkaloids such as massadine and the axinellamines[3][15][16][17][18]. These transformations showcase the remarkable chemical diversity that can be generated from a single precursor molecule.

Quantitative Data on this compound and its Derivatives

The biological activities and synthetic yields of this compound and its derivatives are of significant interest for drug discovery and development. The following tables summarize key quantitative data from the literature.

Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | A2780 (ovarian) | 24 | [19] |

| This compound | MCF-7 (breast) | 42 | [19] |

| Oridonin Derivative 9 | BEL-7402 | 0.50 | [5] |

| Oridonin Derivative 10 | K562 | 0.95 | [5] |

| Oridonin Derivative 11 | HCC-1806 | 0.18 | [5] |

| Oridonin Derivative 17 | K562 | 0.39 | [5] |

| Oridonin Derivative 17 | BEL-7402 | 1.39 | [5] |

Antimicrobial Activity of Pyrrole-Imidazole Alkaloids

| Compound | Microorganism | MIC (µM) | Reference |

| Pyrrole Alkaloid 1 | Bacillus subtilis | 0.7 - 2.9 | [6] |

| Pyrrole Alkaloid 2 | Bacillus subtilis | 0.7 - 2.9 | [6] |

| Pyrrole Alkaloid 3 | Bacillus subtilis | 0.7 - 24.5 | [6] |

| Phallusialide A | MRSA | 32 µg/mL | [12] |

| Phallusialide B | Escherichia coli | 64 µg/mL | [12] |

| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.12 - 12.5 µg/mL | [12] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research in this field. The following sections provide summaries of key experimental methodologies for the isolation and synthesis of this compound and its derivatives, based on available literature.

Isolation of this compound from Marine Sponges

A general procedure for the extraction and isolation of this compound from sponges of the genus Agelas involves the following steps:

-

Extraction: The sponge material is typically extracted with a mixture of methanol and dichloromethane[20][21].

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity[22].

-

Chromatography: The fractions containing this compound are further purified using chromatographic techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC)[9][22].

Total Synthesis of this compound, Hymenidin, and Clathrodin

A reported total synthesis of this compound, hymenidin, and clathrodin proceeds via an imidazo[1,2-a]pyrimidine intermediate. The key steps are outlined below[2][9][11][23][24]:

-

Formation of the Imidazo[1,2-a]pyrimidine Core: This is achieved through the condensation of a suitable 2-aminopyrimidine with an α-haloketone.

-

Side Chain Introduction: The propargyl side chain is introduced onto the pyrimidine ring.

-

Amide Coupling: The pyrrole carboxamide moiety is coupled to the side chain.

-

Ring Opening: The imidazo[1,2-a]pyrimidine ring is opened to reveal the 2-aminoimidazole ring of the final products.

The overall yield for the synthesis of hymenidin via this route has been reported to be 65% in the final deprotection step[11].

Synthesis of Sceptrin via Photochemical Dimerization

A four-step total synthesis of (±)-sceptrin has been reported, with the key step being a photochemical [2+2] cycloaddition[19][24][25]:

-

Synthesis of a Hymenidin Surrogate: An imidazopyrimidine-containing monomer is synthesized.

-

Photochemical Dimerization: The monomer is dimerized under blue LED irradiation in the presence of an iridium photocatalyst to form the cyclobutane core. The yield for this step has been reported as 41%[6].

-

Installation of Pyrrole Groups: The bromopyrrole moieties are attached to the dimerized core.

-

Conversion to Sceptrin: The imidazopyrimidine groups are converted to the 2-aminoimidazole groups of sceptrin.

Potential Signaling Pathways and Mechanisms of Action

While the cytotoxic and antimicrobial activities of this compound and its derivatives are well-documented, the precise molecular mechanisms and signaling pathways involved are still being elucidated. Some natural product alkaloids have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/Akt/mTOR pathways[4][5][20][21][26][27][28]. For instance, an oridonin derivative has been shown to inhibit the nuclear translocation of NF-κB p65 subunits[5]. Although direct evidence for this compound alkaloids is still emerging, it is plausible that they may exert some of their biological effects through the modulation of such pathways.

Conclusion

This compound stands as a testament to the chemical ingenuity of marine organisms. Its role as a central precursor unlocks a remarkable diversity of pyrrole-imidazole alkaloids with significant therapeutic potential. For researchers in drug discovery and development, the this compound family of natural products offers a rich source of novel chemical scaffolds with a broad range of biological activities. Continued research into the biosynthesis, synthesis, and mechanism of action of these fascinating molecules is likely to yield new leads for the development of novel therapeutics for a variety of human diseases. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total syntheses of this compound, hymenidin and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Short total synthesis of (+/-)-sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oridonin derivative ameliorates experimental colitis by inhibiting activated T-cells and translocation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Total synthesis of ageliferin via acyl N-amidinyliminium ion rearrangement - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Total Syntheses of (±)-Massadine and Massadine Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Synthesis of Ageliferin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic studies toward the total synthesis of ageliferin [morressier.com]

- 19. Total Synthesis of (±)-Sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Marine sponge-derived alkaloid inhibits the PI3K/AKT/mTOR signaling pathway against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Malvidin and its derivatives exhibit antioxidant properties by inhibiting MAPK signaling pathways to reduce endoplasmic reticulum stress in ARPE-19 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 23. baranlab.org [baranlab.org]

- 24. researchgate.net [researchgate.net]

- 25. Short Total Synthesis of Sceptrin - ChemistryViews [chemistryviews.org]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Oroidin

Introduction: Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides. It serves as a key biosynthetic precursor for a diverse family of more complex pyrrole-imidazole alkaloids, many of which exhibit significant biological activities.[1][2][3] Due to its structural significance and potential as a scaffold for drug development, a thorough understanding of its spectroscopic properties is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development. This guide provides a consolidated overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, along with detailed experimental protocols and a workflow for its analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, compiled from published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, Methanol-d₄) [4][5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment |

| 6.85 | s | - | 1H | Ar-H³ |

| 6.51 | s | - | 1H | Imidazole-H |

| 6.31 | d | 15.8 | 1H | -CH=CH -CH₂- |

| 5.91 | dt | 15.8, 6.0 | 1H | -CH =CH-CH₂- |

| 4.03 | d | 6.0 | 2H | -CH=CH-CH₂ - |

s = singlet, d = doublet, dt = doublet of triplets

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, Methanol-d₄) [4][5]

| Chemical Shift (δ) ppm | Assignment Category |

| 42.18 | Aliphatic C |

| 99.96 | Aromatic C |

| 106.09 | Aromatic C |

| 114.29 | Aromatic C |

| 117.00 | Aromatic C |

| 122.12 | Aromatic C |

| 122.28 | Olefinic C |

| 128.88 | Olefinic C |

| 130.94 | Aromatic C |

| 151.72 | Imidazole C |

| 161.53 | Carbonyl C (Amide) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data provides the exact mass of the molecule, which is critical for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound [4][5]

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁Br₂N₅O |

| Ionization Mode | ESI+ (presumed) |

| Calculated m/z | 386.9330 |

| Found m/z | 386.9408 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr Pellet) [5]

| Wavenumber (ν) cm⁻¹ | Functional Group Assignment |

| 3117 | N-H Stretching |

| 2934 | C-H Stretching |

| 1611 | C=O Stretching (Amide I) |

| 1562, 1515 | C=C and C=N Stretching |

| 1410 - 754 | Fingerprint Region |

Experimental Protocols

The following sections describe generalized yet detailed protocols for acquiring the spectroscopic data presented above, tailored for marine natural products like this compound.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is a primary technique for elucidating the detailed structure of organic molecules.[6]

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, such as methanol-d₄ (MeOH-d₄), within a standard 5 mm NMR tube.[7] A small amount of an internal standard, like tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.[5]

-

Instrument Setup: The experiments are typically performed on a high-field NMR spectrometer, such as a Bruker 400 MHz instrument.[5] The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity and spectral resolution.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, more scans (often several hundred to thousands) and a longer relaxation delay are required.[8] Spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[9]

-

2D NMR: For complete structural assignment, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically run to establish proton-proton and proton-carbon correlations.[10]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Mass Spectrometry Protocol

Mass spectrometry is used to determine the molecular weight and formula of a compound.[11]

-

Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent, typically methanol or acetonitrile/water, at a concentration of approximately 1-10 µg/mL.

-

Instrumentation and Ionization: High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.[12][13] The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated using a known standard to ensure high mass accuracy (typically <5 ppm). The full scan spectrum is acquired over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: The exact mass of the most abundant isotopic peak is determined from the spectrum. This value is then used in a molecular formula calculator, along with isotopic pattern matching, to determine the most likely elemental composition (e.g., C₁₁H₁₁Br₂N₅O for this compound).[4][5]

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[14][15]

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid, dry this compound sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[16] The fine powder is then compressed under high pressure (several tons) in a die to form a small, transparent pellet.

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.[5] A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

-

Data Acquisition: The KBr pellet containing the sample is placed in a holder within the instrument's sample compartment. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.[17] Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed. The absorption bands (peaks) are correlated to specific bond vibrations, allowing for the identification of functional groups such as N-H, C-H, and C=O.[5]

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound is a multi-faceted process that integrates data from various spectroscopic techniques. The logical flow of this process is visualized below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. rsc.org [rsc.org]

- 5. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]

- 15. community.wvu.edu [community.wvu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

Oroidin: A Marine Alkaloid with Broad Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Oroidin, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has emerged as a promising natural product with a diverse range of biological activities. Its unique chemical structure has attracted significant interest in the scientific community, leading to extensive research into its therapeutic potential. This in-depth technical guide provides a comprehensive review of the current understanding of this compound's bioactivities, focusing on its anticancer, anti-inflammatory, antimicrobial, and anti-biofilm properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Therapeutic Activities of this compound and Its Analogs

This compound and its synthetic derivatives have demonstrated significant potential across several therapeutic areas. The following sections summarize the key findings and quantitative data associated with these activities.

Anticancer Activity

This compound itself exhibits modest cytotoxic activity against various cancer cell lines. However, synthetic modifications have led to the development of analogs with significantly enhanced potency.

Table 1: Anticancer Activity of this compound and Its Analogs

| Compound | Cancer Cell Line | Assay | Activity Metric (µM) | Reference |

| This compound | MCF-7 (Breast) | GI50 | 42 | [1] |

| This compound | A2780 (Ovarian) | GI50 | 24 | [1] |

| Analog 5l | HT29 (Colon) | GI50 | <5 | [1] |

| Analog 5l | SW480 (Colon) | GI50 | <5 | [1] |

| Analog 5l | MCF-7 (Breast) | GI50 | <5 | [1] |

| Analog 5l | A431 (Skin) | GI50 | <5 | [1] |

| Analog 5l | Du145 (Prostate) | GI50 | <5 | [1] |

| Analog 5l | BE2-C (Neuroblastoma) | GI50 | <5 | [1] |

| Analog 5l | MIA (Pancreas) | GI50 | <5 | [1] |

GI50: The concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogs are primarily attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators. While specific IC50 values for this compound in anti-inflammatory assays are not extensively reported, the focus has been on the mechanisms of action.

Antimicrobial Activity

This compound has shown promising activity against Gram-positive bacteria. Synthetic analogs have been developed to broaden the spectrum and enhance the potency of this antimicrobial activity.

Table 2: Antimicrobial Activity of this compound and Its Analogs

| Compound | Microbial Strain | Assay | Activity Metric (µM) | Reference |

| This compound | Staphylococcus aureus | % Inhibition at 50 µM | >90% | |

| This compound | Enterococcus faecalis | % Inhibition at 50 µM | ~50% | |

| Analog 6h | Gram-positive bacteria | MIC90 | 12.5 | |

| Analog 6h | Escherichia coli | MIC90 | 50 |

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of organisms.

Anti-biofilm Activity

A significant area of interest is the ability of this compound and its derivatives to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Table 3: Anti-biofilm Activity of this compound and Its Analogs

| Compound | Bacterial Strain | Assay | Activity Metric (µM) | Reference |

| This compound | Pseudomonas aeruginosa PAO1 | IC50 | 190 | |

| This compound | Pseudomonas aeruginosa PA14 | IC50 | 166 | |

| Indole-based analog 4b | Methicillin-resistant Staphylococcus aureus | MBIC50 | 20 | |

| Indole-based analog 4b | Streptococcus mutans | MBIC50 | 20 |

IC50: The concentration required to inhibit biofilm formation by 50%. MBIC50: The minimum biofilm inhibitory concentration required to inhibit biofilm formation by 50%.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. While direct binding targets of this compound within this pathway are still under investigation, evidence suggests that this compound analogs can suppress NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB signaling pathway by an this compound analog.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. This compound and its analogs have been shown to modulate the phosphorylation status of key kinases in this pathway, such as p38, JNK, and ERK, suggesting a mechanism for its anticancer and anti-inflammatory effects.

Caption: this compound's modulation of MAPK signaling pathways.

Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the amino acids proline and lysine, which serve as precursors for the pyrrole and 2-aminoimidazole moieties, respectively.

Caption: Proposed biosynthetic precursors of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

Anti-biofilm Activity: Crystal Violet Assay

The crystal violet assay is a simple and widely used method for quantifying biofilm formation.

Workflow:

Caption: Workflow for the crystal violet anti-biofilm assay.

Detailed Steps:

-

Inoculation: In a 96-well flat-bottom microplate, add 100 µL of bacterial suspension (adjusted to a specific OD) to each well containing different concentrations of this compound or its analogs. Include a growth control (no compound) and a sterile control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

-

Washing: Gently discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

-

Solubilization: Air-dry the plate and then add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

-

Absorbance Measurement: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at approximately 590 nm.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the growth control.

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Caption: Workflow for the broth microdilution assay.

Detailed Steps:

-

Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of this compound or its analogs in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial suspension to each well of the microplate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This compound and its synthetic analogs represent a promising class of marine-derived compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and anti-biofilm activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further drug development. This guide provides a foundational overview of the current research, quantitative data, and experimental methodologies to aid scientists and researchers in the continued exploration of this compound's therapeutic applications. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the successful translation of these findings into clinical practice.

References

The Ecological Significance of Oroidin in Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroidin, a brominated pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas oroides, serves as a crucial chemical mediator in the complex ecological interactions of its host. This technical guide provides an in-depth analysis of the multifaceted ecological roles of this compound, including its functions as a potent antifeedant, antifouling agent, and antimicrobial compound. We present a compilation of quantitative data on its bioactivities, detailed experimental protocols for the assessment of its ecological functions, and a visualization of its proposed biosynthetic pathway and experimental workflows. This document is intended to be a comprehensive resource for researchers in marine chemical ecology, natural products chemistry, and drug development, providing foundational knowledge and methodological guidance for the study of this compound and related compounds.

Introduction

Marine sponges (Phylum Porifera) are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds are not merely metabolic byproducts but are key elements in the sponges' survival strategies, mediating interactions with predators, competitors, and pathogens. Among the vast arsenal of chemical defenses, the pyrrole-imidazole alkaloids (PIAs) represent a significant class of bioactive molecules, with this compound being the biogenetic precursor to a large number of more complex PIAs.

This compound and its derivatives are primarily found in sponges of the order Agelasida, particularly within the genus Agelas. Their ecological significance stems from a range of potent biological activities that contribute to the overall fitness and survival of the producing sponge in the highly competitive marine environment. This guide will delve into the specific ecological functions of this compound, supported by quantitative data and detailed methodologies to facilitate further research and application.

Chemical Structure and Biosynthesis

This compound is characterized by a 4,5-dibromopyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group through a propyl chain. This unique structure is the foundation for its diverse biological activities and serves as a building block for a wide array of more complex dimeric and cyclic PIAs.

Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from two primary amino acid precursors: L-proline and L-lysine[1][2]. Radiolabeling studies have shown that the pyrrole-2-carboxylate unit is derived from L-proline, while the 2-aminoimidazole moiety is synthesized from L-lysine. While the complete enzymatic cascade has not been fully elucidated, a putative pathway has been proposed.

Ecological Roles of this compound

This compound plays a pivotal role in the chemical defense strategy of marine sponges, exhibiting a broad spectrum of activities that deter predators, prevent fouling by marine organisms, and inhibit the growth of pathogenic microbes.

Antifeedant Activity

One of the most well-documented ecological functions of this compound and related PIAs is their role as a feeding deterrent against predatory reef fish. Sponges of the genus Agelas are often chemically defended from fish predation by this class of compounds[3].

Quantitative Data: Feeding Deterrence

| Compound/Extract | Predator Species | Concentration | Effect | Reference |

| Agelas conifera extract (containing this compound and sceptrin) | Stegastes partitus | Near natural concentrations | Feeding deterrence | [3] |

| This compound | Thalassoma bifasciatum | 1, 5, and 10 mg/ml in food pellets | Significant feeding deterrence | [4] |

Antifouling Activity

Biofouling, the accumulation of microorganisms, plants, algae, and small animals on submerged surfaces, is a significant challenge for sessile marine organisms. This compound has demonstrated potent antifouling properties, particularly by inhibiting the formation of bacterial biofilms, which is often the initial step in the fouling process.

Quantitative Data: Antifouling and Antibiofilm Activity

| Compound | Target Organism/Process | Concentration | Effect | Reference |

| This compound | Halomonas pacifica biofilm formation | 100 µM | Complete inhibition | |

| Dihydrothis compound (DHO) | Halomonas pacifica biofilm formation | 100 µM | Complete inhibition |

Antimicrobial Activity

Marine sponges exist in a microbe-rich environment and are constantly exposed to potential pathogens. This compound exhibits antimicrobial activity against a range of marine and non-marine bacteria, contributing to the sponge's ability to control its microbial associates and defend against infections.

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Target Microorganism | MIC (µM) | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | >50 | >19.4 | [1] |

| This compound | Enterococcus faecalis | >50 | >19.4 | [1] |

| This compound derivative (4-phenyl-2-aminoimidazole) | Staphylococcus aureus | 12.5 | 5.7 | [1] |

| This compound derivative (4-phenyl-2-aminoimidazole) | Enterococcus faecalis | 12.5 | 5.7 | [1] |

| This compound derivative (4-phenyl-2-aminoimidazole) | Escherichia coli | 50 | 22.8 | [1] |

Allelopathic Activity

In the competition for space on the crowded benthic floor, sponges can employ chemical warfare against neighboring organisms, such as corals. Extracts from this compound-producing sponges have been shown to cause polyp retraction and tissue necrosis in corals upon contact.

Quantitative Data: Allelopathic Activity

| Compound/Extract | Target Organism | Concentration | Effect | Reference |

| Agelas conifera extract (containing this compound and sceptrin) | Madracis mirabilis | 0.7 mg/L | Polyp closure and retraction | [3] |

| Agelas conifera extract (containing this compound and sceptrin) | Madracis mirabilis | 1.4 mg/L | No recovery of polyps | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's ecological roles.

Extraction of this compound from Sponge Tissue

Methodology:

-

Sample Collection and Preparation: Collect sponge tissue and immediately freeze it at -20°C or freeze-dry to preserve the chemical integrity.

-

Extraction: The frozen or lyophilized sponge tissue is ground to a fine powder. The powder is then repeatedly extracted with an organic solvent mixture, typically methanol (MeOH) and dichloromethane (DCM).

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Purification: The crude extract is subjected to chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound. The purity and structure of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifeedant Assay

Methodology:

-

Food Pellet Preparation: Prepare an artificial food base. For fish feeding assays, a common recipe involves a mixture of palatable ingredients such as squid, shrimp, and a gelling agent like carrageenan.

-

Incorporation of Test Compound: Dissolve the purified this compound in a suitable solvent and incorporate it into the food mixture at various concentrations. Prepare control pellets with the solvent only.

-

Feeding Trial: Offer individual predatory fish (e.g., Thalassoma bifasciatum) a choice between control pellets and pellets containing this compound.

-

Data Analysis: Record the number of pellets of each type consumed over a set period. Statistical analysis is then used to determine if there is a significant difference in consumption between the control and treated pellets, indicating a feeding deterrent effect.

Antibiofilm Assay

Methodology:

-

Bacterial Culture Preparation: Grow a culture of a biofilm-forming marine bacterium, such as Halomonas pacifica, in a suitable liquid medium.

-

Assay Setup: In a 96-well microtiter plate, add the bacterial culture to each well. Add different concentrations of this compound to the test wells and a solvent control to the control wells.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., static incubation at an appropriate temperature).

-

Quantification of Biofilm: After incubation, discard the planktonic cells and stain the remaining biofilm with a dye such as crystal violet. After washing away excess stain, the bound dye is solubilized, and the absorbance is measured using a plate reader. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Allelopathy Assay against Corals

Methodology:

-

Preparation of Treatment Gels: Incorporate purified this compound at various concentrations into an inert gel matrix, such as Phytagel. Prepare control gels with the solvent only.

-

Field or Lab Application: Place the gels in direct contact with the tissue of a living coral colony (e.g., Madracis mirabilis).

-

Monitoring: Observe the coral tissue at the point of contact over a period of time (e.g., 24-72 hours) for signs of stress, such as polyp retraction, bleaching (loss of symbiotic algae), or tissue necrosis.

-

Data Recording: Record the observed effects and the time of onset. A comparison with the control gels will indicate the allelopathic potential of this compound.

Conclusion and Future Directions

This compound is a keystone molecule in the chemical ecology of many marine sponges, providing a multi-pronged defense strategy against a variety of ecological pressures. Its roles as an antifeedant, antifouling, and antimicrobial agent highlight the efficiency of natural selection in shaping complex chemical defenses. For drug development professionals, the diverse bioactivities of this compound and its derivatives offer promising scaffolds for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes involved in this compound biosynthesis could open doors for biotechnological production.

-

In-depth structure-activity relationship (SAR) studies: Synthesizing and testing a wider range of this compound analogs will help in understanding the chemical features crucial for each bioactivity and in designing more potent and selective compounds.

-

Ecological relevance in a changing ocean: Investigating how environmental stressors such as ocean warming and acidification affect the production and efficacy of this compound is crucial for predicting the future of sponge chemical defenses.

By continuing to explore the ecological roles and biochemical pathways of this compound, we can gain a deeper understanding of the intricate chemical language of the marine environment and unlock new opportunities for biomedical and biotechnological innovation.

References

Methodological & Application

The Total Synthesis of Oroidin: A Detailed Overview of Methodologies and Reaction Schemes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroidin, a pyrrole-imidazole alkaloid originally isolated from the marine sponge Agelas oroides, serves as a key biosynthetic precursor to a diverse family of structurally complex and biologically active marine natural products. Its unique structure, featuring a dibrominated pyrrole carboxamide linked to a 2-aminoimidazole moiety via an allylic amine, has captivated the interest of the synthetic chemistry community. The pursuit of its total synthesis has led to the development of several innovative strategies, providing valuable insights into the construction of its core components and paving the way for the synthesis of more complex analogs for biological evaluation. This document provides a detailed overview of the primary methodologies for the total synthesis of this compound, complete with reaction schemes, experimental protocols for key steps, and a comparative analysis of quantitative data.

Core Synthetic Strategies

The total synthesis of this compound can be broadly categorized into three main strategic approaches, primarily differing in the construction of the crucial 2-aminoimidazole portion of the molecule and the sequence of assembling the key fragments. These strategies include:

-